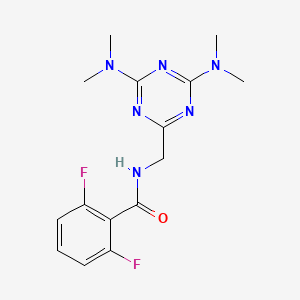

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N6O/c1-22(2)14-19-11(20-15(21-14)23(3)4)8-18-13(24)12-9(16)6-5-7-10(12)17/h5-7H,8H2,1-4H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLROBRWDULWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=C(C=CC=C2F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the triazine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted triazine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has shown promise as an anticancer agent due to its ability to interact with specific molecular targets involved in tumor growth and proliferation. Its structure allows it to bind effectively to enzymes and receptors, which can lead to the modulation of enzymatic pathways associated with cancer progression. For instance, compounds with similar structures have been reported to exhibit significant pharmacological properties that warrant further investigation in drug development .

Inhibition of Bacterial Growth

Research indicates that N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide may act as an inhibitor of FtsZ protein, a critical component in bacterial cell division. Studies have demonstrated that fluorinated benzamides enhance the inhibition of FtsZ compared to non-fluorinated counterparts. This suggests that the compound could serve as a basis for developing new antibacterial agents targeting resistant strains of bacteria .

Agricultural Science

Pesticide Development

The compound's reactivity and biological activity make it a candidate for use in developing new pesticides. Its structural features may enhance its efficacy against specific pests while minimizing environmental impact. The triazine core is known for its herbicidal properties, which can be leveraged in formulating effective agricultural chemicals.

Plant Growth Regulation

Research into similar compounds has suggested potential applications in regulating plant growth and development. The ability of this compound to interact with plant growth regulators could lead to advancements in agricultural productivity through improved crop management strategies.

Materials Science

Polymer Additives

The unique chemical structure of this compound can be explored for use as an additive in polymer formulations. Its properties may enhance the durability and performance of materials used in various applications such as coatings and plastics .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The difluorobenzamide moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Triazine Cores

Triazine Substitution Patterns

- Dimethylamino vs. Morpholino Groups: Bis(morpholino)-1,3,5-triazine derivatives (e.g., 4-[3-{4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid) feature morpholino substituents instead of dimethylamino groups. This difference could influence pharmacokinetics, with dimethylamino groups favoring membrane permeability in agrochemical applications .

- Halogenation Effects: Brominated triazines, such as 6,6’-dibromo-3,3’-bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine, demonstrate that halogenation increases molecular weight and reactivity. However, the target compound lacks halogens on the triazine core, suggesting a focus on electronic modulation via dimethylamino groups rather than halogen-mediated interactions .

Benzamide Modifications

- Fluorinated vs. Non-Fluorinated Benzamides: The 2,6-difluorobenzamide group distinguishes the target compound from analogues like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide).

Functional Implications

- Agrochemical Potential: The structural resemblance to diflubenzuron, a chitin synthesis inhibitor, suggests the target compound may act as an insect growth regulator. The fluorinated benzamide could enhance binding affinity to insect enzymes compared to non-fluorinated analogues .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide is a complex organic compound characterized by its unique chemical structure that includes a triazine ring and a difluorobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various molecular targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 343.435 g/mol. The presence of the triazine ring, substituted with dimethylamino groups, enhances its reactivity and biological interactions. The difluorobenzamide portion contributes to its lipophilicity and potential for membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.435 g/mol |

| Density | Not specified |

| Solubility | Varies; typically organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The compound's structure allows it to bind effectively to specific molecular targets, modulating their activity. This interaction can lead to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites.

- Cell Proliferation Effects : Potential impacts on cell growth and proliferation have been observed in preliminary studies.

Antiparasitic Activity

A study evaluated the activity of similar compounds against Trypanosoma rhodesiense, revealing that structural modifications can significantly influence potency. Compounds with a bis(triazine) structure showed promising results in preclinical models .

Anticancer Activity

Research into benzamide derivatives has indicated that modifications in the benzamide moiety can lead to enhanced activity against various cancer cell lines. For instance, derivatives that include triazine rings have been noted for their ability to inhibit RET kinase activity, which is critical for certain types of cancer .

Case Studies

- Case Study on Triazine Derivatives : A series of triazine-based compounds were synthesized and tested for their biological activities. The results indicated that compounds with dimethylamino substitutions exhibited significant antiparasitic effects in murine models .

- Benzamide Derivatives in Cancer Therapy : A study focused on the synthesis of novel benzamide derivatives containing triazine structures demonstrated moderate to high potency against RET kinase in ELISA assays. This suggests that this compound could be a lead compound for further development in cancer therapies .

Q & A

Q. What are the established synthetic routes for preparing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,6-difluorobenzamide?

The synthesis typically involves sequential nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). First, dimethylamine groups are introduced at the 4- and 6-positions under controlled temperature (-35°C to 0°C) using DIPEA as a base. The 2-position is then functionalized with a benzamide group via reductive amination or coupling reactions. For the 2,6-difluorobenzamide moiety, 2,6-difluorobenzoic acid is activated (e.g., as an acyl chloride) and coupled to the triazine-methylamine intermediate. Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement, particularly for handling mixed occupancy or disorder in crystal lattices .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions; ¹⁹F NMR identifies fluorine environments.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What physicochemical properties are essential for solubility and stability assessments?

- pKa : Predicted to be ~4.7 (dimethylamino groups) and ~-2.5 (fluorinated benzamide), influencing pH-dependent solubility .

- LogP : Estimated >2.5 (hydrophobic triazine and benzamide moieties), suggesting moderate lipid solubility.

- Thermal stability : TGA/DSC analyses determine decomposition temperatures, critical for storage conditions .

Q. How is initial biological activity screening conducted for this compound?

- In vitro assays : Antimicrobial activity is tested via broth microdilution (IC₅₀ determination against bacterial/fungal strains).

- Enzyme inhibition studies : Fluorescence-based assays evaluate interactions with target enzymes (e.g., kinases or proteases).

- Cytotoxicity profiling : MTT assays on mammalian cell lines assess selectivity .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and yield?

- Continuous flow reactors : Enhance reaction control and reduce byproducts during triazine functionalization .

- Microwave-assisted synthesis : Accelerates nucleophilic substitutions at the triazine core .

- Alternative solvents : Switch from DCM to cyclopentyl methyl ether (CPME) for greener chemistry and easier purification .

Q. How should crystallographers address disorder or mixed occupancy in the compound’s crystal structure?

- Occupancy refinement : SHELXL allows partial occupancy modeling for mixed halide sites (e.g., Cl/Br in analogous structures) .

- Hirshfeld surface analysis : Identifies weak interactions (e.g., C–H⋯X) contributing to lattice stability. For disordered water molecules, omit maps guide hydrogen placement .

Q. What mechanistic insights explain the compound’s bioactivity?

- Hydrogen bonding : The triazine’s dimethylamino groups interact with enzyme active sites (e.g., via NH⋯O or NH⋯N bonds).

- Hydrophobic effects : The 2,6-difluorobenzamide moiety enhances binding to hydrophobic pockets in target proteins.

- Fluorine-specific interactions : C–F bonds may engage in dipole-dipole interactions or block metabolic oxidation .

Q. How can computational modeling predict binding modes and selectivity?

- Molecular docking (AutoDock/Vina) : Screens against protein databases (e.g., PDB) to identify plausible targets.

- MD simulations : Assess binding stability over time; water-membrane partition coefficients (LogP) guide cell permeability predictions .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Batch variability analysis : Compare synthetic protocols (e.g., impurity profiles via HPLC).

- Assay standardization : Control variables like pH, solvent (DMSO concentration), and cell passage number.

- Meta-analysis : Cross-reference IC₅₀ values with structural analogs (e.g., teflubenzuron, a pesticidal triazine) to identify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.